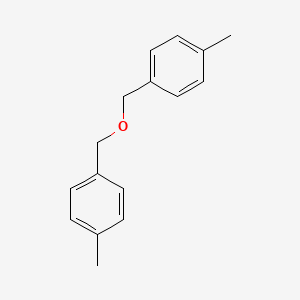

Bis(4-methylbenzyl) ether

Description

Structure

3D Structure

Properties

CAS No. |

38460-98-9 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methoxymethyl]benzene |

InChI |

InChI=1S/C16H18O/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

UJIUKTDUCYLQBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 4 Methylbenzyl Ether and Analogues

Catalytic Strategies for Homo-etherification of 4-Methylbenzyl Alcohol

The direct formation of symmetrical ethers like bis(4-methylbenzyl) ether from 4-methylbenzyl alcohol is known as homo-etherification. Several catalytic systems have been developed to facilitate this reaction efficiently.

Iron(III) Chloride Catalysis in Sustainable Reaction Media

A notable and environmentally conscious approach to the synthesis of symmetrical benzyl (B1604629) ethers involves the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst. acs.orgnih.gov This method utilizes propylene (B89431) carbonate as a green and recyclable solvent, offering a more sustainable alternative to traditional, often hazardous, organic solvents. acs.orgnih.gov

In a typical procedure, the symmetrical etherification of a benzylic alcohol is carried out with 5 mol % of FeCl₃·6H₂O in propylene carbonate. acs.orgnih.gov The reaction temperature and duration are adjusted based on the specific substrate, generally ranging from 70 to 120 °C for 14 to 48 hours. acs.org For instance, the synthesis of bis(4-methylbenzyl) ether (2c) from 4-methylbenzyl alcohol using this method resulted in a 53% isolated yield. acs.orgnih.govresearchgate.net The reaction conditions for this specific transformation were 70 °C, which helped to improve the selectivity of the reaction and avoid the formation of byproducts that were observed at higher temperatures. nih.gov

The proposed mechanism for this iron(III)-catalyzed reaction suggests that it proceeds through an ionic pathway where the iron(III) catalyst acts as a Lewis acid. acs.org This is supported by the observation that the oxidation state of the iron remains unchanged throughout the reaction. nih.govresearchgate.net The use of ammonium (B1175870) chloride as an additive has also been shown to suppress side reactions and promote selective ether formation. nih.govresearchgate.net

| Product | Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bis(4-methylbenzyl) ether (2c) | 4-Methylbenzyl alcohol | FeCl₃·6H₂O (5 mol %) | Propylene Carbonate | 70 | 14-48 | 53 acs.orgnih.govresearchgate.net |

| Bis(2-methylbenzyl) ether (2b) | 2-Methylbenzyl alcohol | FeCl₃·6H₂O (5 mol %) | Propylene Carbonate | 70 | 14-48 | 91 nih.gov |

| Bis(2-trifluoromethylbenzyl) ether (2j) | 2-Trifluoromethyl benzyl alcohol | FeCl₃·6H₂O (5 mol %) | Propylene Carbonate | 120 | 14-48 | 56 nih.gov |

Heterogeneous Palladium and Platinum Catalysis

Heterogeneous catalysts, particularly those based on palladium and platinum, offer significant advantages in terms of ease of separation and reusability. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) have been demonstrated to be effective for the liquid-phase etherification of various benzyl alcohols. scirp.org

These reactions are typically conducted at temperatures between 100°C and 135°C. scirp.org One of the challenges with these catalysts is the potential for oxidative dehydrogenation of the alcohol to the corresponding aldehyde as a side reaction, especially when the reaction is run in the presence of air. scirp.org The choice between Pd/C and Pt/C, and even the use of doped catalysts, can influence the outcome and selectivity of the reaction. scirp.org For example, the synthesis of bis(4-methylbenzyl) ether has been reported using these heterogeneous catalysts. scirp.org

In some applications, palladium catalysts are supported on other materials like polystyrene, which can offer high activity and recyclability. scielo.br While the primary application discussed for a polystyrene-supported palladium(II) ethylenediamine (B42938) complex was for Sonogashira coupling reactions, the development of such supported catalysts highlights a broader trend towards creating robust and reusable catalytic systems. scielo.br Similarly, single-atom platinum catalysts immobilized on materials like alumina (B75360) nanorods have shown high activity and selectivity in other catalytic transformations, suggesting potential for their application in etherification reactions. nih.govacs.org

Lewis Acid Mediated Etherification

Lewis acids are well-established catalysts for etherification reactions. Their role is to activate the alcohol towards nucleophilic attack. Simple and readily available iron(III) triflate has proven to be an efficient and environmentally benign catalyst for the direct etherification of alcohols. nih.gov

In these systems, it is proposed that the iron(III) catalyst reacts with the benzylic alcohol to form a zwitterionic intermediate. nih.gov This intermediate then reacts with another molecule of the alcohol, leading to dehydration and the formation of a benzylic carbocation, which is a key step in the formation of the ether. nih.gov The use of an additive like ammonium chloride can be crucial in suppressing side reactions and ensuring the selective formation of the desired ether. nih.gov

Another approach involves the use of N-iodosuccinimide (NIS) as a precatalyst under mild, solvent-free reaction conditions (SFRC). mdpi.com For example, the transformation of 4-methylbenzyl alcohol catalyzed by NIS in the absence of a solvent was efficiently and selectively converted into the dimeric ether, bis(4-methylbenzyl) ether. mdpi.com

Solid-Phase Catalysis utilizing Clay Materials

Clay materials, particularly after acid activation, have emerged as promising, low-cost, and environmentally friendly solid catalysts for various organic transformations, including etherification. ije.irscielo.br Montmorillonite K-10, a type of clay, can be modified with metallic species to enhance its catalytic properties. cambridge.org

The catalytic activity of clays (B1170129) in esterification, a related reaction, is significantly influenced by their structure and composition, such as the silicon to aluminum ratio. ije.ir Acid treatment of clays can increase their surface area and acidity, thereby enhancing their catalytic performance. scielo.br These materials are considered promising for industrial applications due to their microporous nature and potential for a wide range of catalytic processes, including etherification. rsc.org

Approaches to Cross-etherification Involving 4-Methylbenzyl Alcohol Precursors

Cross-etherification, the reaction between two different alcohols to form an unsymmetrical ether, presents a greater challenge due to the potential for the formation of two symmetrical ethers as byproducts.

Iron(II) Chloride Catalysis with Designed Ligands

To achieve selective cross-etherification, more sophisticated catalytic systems are often required. One such system employs iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in combination with a specifically designed pyridine (B92270) bis-thiazoline ligand. acs.orgnih.gov This catalytic system has been shown to be highly selective for the formation of unsymmetrical benzyl ethers. acs.orgnih.gov

In a typical reaction, the cross-etherification is performed using 10 mol % of FeCl₂·4H₂O and 12 mol % of the ligand in propylene carbonate at 100 °C. acs.orgnih.gov The presence of the tridentate nitrogen ligand is critical for achieving high selectivity. acs.org Without the ligand, the desired cross-etherification product is not formed. acs.org This method has been successfully applied to the reaction of various benzyl alcohols with other alcohols, yielding the unsymmetrical ethers in good to excellent yields (52-89%). acs.orgnih.gov

The mechanism is believed to involve the in situ formation of an iron complex with the ligand. This complex then facilitates the formation of a more stable carbocation from one of the alcohols, which is then attacked by the other alcohol to form the unsymmetrical ether. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) of Unsymmetrical Ether |

| Benzyl alcohol | 1-Methyl-1-naphthylmethanol | FeCl₂·4H₂O (10 mol %), Pyridine bis-thiazoline ligand (12 mol %) | Propylene Carbonate | 100 | 88 acs.org |

| 1-(Naphthalen-2-yl) ethanol | 2-Methylpropan-1-ol | FeCl₂·4H₂O (10 mol %), Pyridine bis-thiazoline ligand (12 mol %) | Propylene Carbonate | 100 | 58-88 acs.org |

| Diphenyl methanol | Butan-2-ol | FeCl₂·4H₂O (10 mol %), Pyridine bis-thiazoline ligand (12 mol %) | Propylene Carbonate | 100 | 61-88 acs.org |

Reductive Etherification from Carbonyl Compound Precursors

The synthesis of symmetrical ethers, such as bis(4-methylbenzyl) ether, can be efficiently achieved through the reductive etherification of the corresponding carbonyl compound. This method serves as a direct route, converting an aldehyde or ketone into an ether without the need for a separate reduction step to the alcohol. organic-chemistry.org The primary precursor for bis(4-methylbenzyl) ether in this reaction is 4-methylbenzaldehyde (B123495).

The reaction typically involves the use of a reducing agent, most commonly a hydrosilane like triethylsilane (Et3SiH) or polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a catalyst. organic-chemistry.orgresearchgate.net Various catalytic systems have been developed to facilitate this transformation under mild conditions.

One highly effective method employs iron(III) chloride (FeCl3) as a catalyst. organic-chemistry.orgresearchgate.net In this process, the carbonyl compound reacts with triethylsilane and an alkoxytrimethylsilane, catalyzed by a small amount of iron(III) chloride, to produce the corresponding ether in good to excellent yields. organic-chemistry.orgresearchgate.net The reactions are often carried out at ambient temperatures in a solvent like nitromethane (B149229) or ethyl acetate (B1210297). organic-chemistry.orgorganic-chemistry.org For instance, the reductive coupling of 4-methylbenzaldehyde using a carbon-supported molybdenum-dioxo catalyst and dimethylphenylsilane (B1631080) (PhMe2SiH) has been shown to produce bis(4-methylbenzyl) ether. rsc.org

Another iron-based catalytic system utilizes iron(III) oxo acetate and chloro(trimethyl)silane. organic-chemistry.org This method also uses triethylsilane as the reducing agent and can be performed at room temperature in ethyl acetate. organic-chemistry.org Research has demonstrated the successful synthesis of bis(4-methylbenzyl) ether, which was isolated as a white solid with a yield of 53%. researchgate.netacs.org

The mechanism is believed to involve the activation of the carbonyl group by the catalyst, followed by a hydrosilylation step and subsequent nucleophilic attack. organic-chemistry.org This direct conversion from an aldehyde offers a streamlined approach to symmetrical ethers. organic-chemistry.org

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Attributes

The choice of a synthetic route for bis(4-methylbenzyl) ether depends on factors like yield, selectivity, reaction conditions, and environmental impact. A comparative analysis of reductive etherification against traditional methods like Williamson ether synthesis and acid-catalyzed dehydration highlights its advantages, particularly in the context of green chemistry.

The Williamson ether synthesis, a classical method involving an alkoxide and an alkyl halide, generally provides high yields (80-90%) and selectivity. numberanalytics.comorganic-chemistry.org However, it is often limited by harsh reaction conditions and the formation of salt byproducts, which can complicate purification and generate significant waste. d-nb.inforesearchgate.netresearchgate.net Acid-catalyzed condensation of alcohols is another route, but it tends to have lower yields (60-80%) and poor selectivity. numberanalytics.com

Reductive etherification presents a more environmentally benign alternative. researchgate.net These reactions can often be performed under milder conditions, sometimes at ambient temperature, which reduces energy consumption. organic-chemistry.orgnumberanalytics.com The use of catalysts, such as those based on iron, is a key advantage, as they are abundant, inexpensive, and less toxic than many heavy metal catalysts. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The efficiency of reductive etherification is competitive. While the reported isolated yield for bis(4-methylbenzyl) ether via an iron-catalyzed reductive method is 53%, other symmetrical ethers have been synthesized in yields up to 91% using similar green protocols. acs.org The direct conversion of aldehydes to ethers also improves atom economy by avoiding the need to pre-form and isolate the corresponding alcohol. organic-chemistry.org

Below is a comparative table of different synthetic methods.

| Synthesis Method | Typical Precursors | General Yield (%) | Key Green Chemistry Attributes |

| Reductive Etherification | 4-Methylbenzaldehyde, Silane (B1218182) | 53-93% researchgate.netacs.org | Mild reaction conditions organic-chemistry.orgresearchgate.net; Use of non-precious metal catalysts (e.g., Iron) organic-chemistry.org; Can be performed in green, recyclable solvents acs.orgresearchgate.net; High atom economy. |

| Williamson Ether Synthesis | 4-Methylbenzyl alcohol (as alkoxide), 4-Methylbenzyl halide | 80-90% numberanalytics.com | High yielding and selective numberanalytics.com; Often requires harsh basic conditions and produces salt waste. d-nb.inforesearchgate.netresearchgate.net |

| Acid-Catalyzed Dehydration | 4-Methylbenzyl alcohol | 60-80% numberanalytics.com | Generates water as the only byproduct; Often requires high temperatures and strong acids, leading to low selectivity. numberanalytics.com |

Mechanistic Investigations of Bis 4 Methylbenzyl Ether Formation

Unraveling Catalytic Reaction Pathways

The formation of bis(4-methylbenzyl) ether from 4-methylbenzyl alcohol is typically achieved through a dehydration reaction catalyzed by an acid. The specific nature of the catalyst, most commonly a Lewis acid, dictates the precise mechanistic route, influencing reaction efficiency and selectivity.

The etherification of benzyl (B1604629) alcohols, including 4-methylbenzyl alcohol, under Lewis acid catalysis is widely understood to proceed through an ionic mechanism. acs.org Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or aluminum salts activate the alcohol for nucleophilic attack. acs.orgscirp.org The reaction mechanism commences with the coordination of the Lewis acid to the hydroxyl oxygen of a 4-methylbenzyl alcohol molecule. This coordination enhances the leaving group ability of the hydroxyl group.

Subsequent elimination of water generates a key ionic intermediate: the 4-methylbenzyl carbocation. researchgate.net This carbocation is resonance-stabilized by the benzene (B151609) ring and further stabilized by the electron-donating effect of the para-methyl group. The stability of this carbocation is a critical factor in the viability of this pathway. researchgate.net A second molecule of 4-methylbenzyl alcohol then acts as a nucleophile, attacking the electrophilic carbocation. mdpi.com A final deprotonation step releases the bis(4-methylbenzyl) ether product and regenerates the catalyst, allowing it to participate in further catalytic cycles.

A significant focus in modern synthetic chemistry is the development of sustainable processes, for which catalyst recyclability is a key metric. In the context of bis(4-methylbenzyl) ether synthesis, several catalytic systems have demonstrated excellent recyclability.

Iron(III) chloride, a cost-effective and environmentally benign Lewis acid, has been successfully employed in a recyclable system using propylene (B89431) carbonate as a green solvent. acs.org This system allows for the reuse of the catalyst and solvent, reducing waste and environmental impact. Similarly, heterogeneous catalysts offer a straightforward solution to catalyst recovery. For instance, a silica-based solid-acid catalyst (3D SiO₂-NH-SO₃H) has been shown to be highly effective and can be recycled at least ten times without a significant drop in yield, which remains above 90%. frontiersin.org Other research has pointed to the use of palladium(0) and platinum(0) pro-catalysts, which are not only effective for the etherification of benzyl alcohols but are also recyclable. scirp.org

The table below summarizes the recyclability of various catalysts used in benzylic etherification reactions.

| Catalyst System | Solvent | Recyclability (Cycles) | Reported Final Yield | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O | Propylene Carbonate | Not specified | Yields up to 91% | acs.org |

| 3D SiO₂-NH-SO₃H | Methylene (B1212753) Chloride | At least 10 | >90% | frontiersin.org |

| Pd(0)/C | Solvent-free | Recyclable | High conversion | scirp.org |

The structure of the benzyl alcohol substrate has a profound impact on the etherification reaction's rate and efficiency, primarily through electronic and steric effects. acs.org These effects directly influence the stability of the key carbocation intermediate.

Electronic effects are particularly important. Electron-donating groups (EDGs) on the aromatic ring, such as the methyl group in the para position of 4-methylbenzyl alcohol, stabilize the positive charge of the benzyl carbocation intermediate through inductive and resonance effects. This stabilization lowers the activation energy for its formation and accelerates the reaction. acs.org Conversely, substrates bearing electron-withdrawing groups (EWGs), like a trifluoromethyl group, are less reactive because they destabilize the carbocation intermediate. Consequently, these substrates often require more forcing conditions, such as higher temperatures, to achieve comparable yields. acs.org

Steric hindrance also plays a crucial role. Substituents at the ortho position of the benzyl alcohol can sterically impede the approach of the Lewis acid to the hydroxyl group and the subsequent nucleophilic attack by the second alcohol molecule. As a result, para-substituted benzyl alcohols generally provide higher yields of the corresponding symmetrical ethers compared to their ortho-substituted counterparts. acs.org

The following table presents data on the symmetrical etherification of various substituted benzyl alcohols, illustrating the influence of substrate structure.

| Substrate | Substituent Position/Type | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzyl alcohol | para- (EDG) | 70 | 53 | acs.org |

| 2-Methylbenzyl alcohol | ortho- (EDG) | 70 | Complex mixture | acs.org |

| 4-Chlorobenzyl alcohol | para- (EWG) | 100 | 78 | acs.org |

| 2-Trifluoromethylbenzyl alcohol | ortho- (EWG) | 120 | 56 | acs.org |

| Diphenylmethanol | Secondary alcohol | 100 | 73 | acs.org |

Dynamics of Catalyst Regeneration and Recyclability

Kinetic and Thermodynamic Studies of Etherification Reactions

While detailed kinetic and thermodynamic parameters for the specific formation of bis(4-methylbenzyl) ether are not extensively reported in the literature, studies on closely related systems provide valuable insights. Kinetic investigations of similar acid-catalyzed etherification reactions confirm that the reaction rate is highly dependent on catalyst concentration, temperature, and substrate structure. frontiersin.orgosti.gov

Kinetic profiles for the reductive etherification of various substituted benzaldehydes catalyzed by hafnium complexes show that product formation increases steadily over time, with reaction rates being influenced by the electronic nature of the substituents. osti.gov For example, the conversion of 4-methoxybenzaldehyde (B44291) to its corresponding ether proceeds at a different rate than that of 4-hydroxybenzaldehyde, highlighting the sensitivity of the reaction kinetics to the substrate's electronic properties. osti.gov Hammett studies conducted on analogous ruthenium-catalyzed reactions reveal the development of a small positive charge at the benzylic position in the transition state, which is consistent with a mechanism involving a carbocation-like intermediate. dtu.dk

The table below shows a representative kinetic profile for a related etherification reaction.

| Substrate | Catalyst | Time (hours) | Conversion (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | {[(isobutyl)₇Si₇O₁₂]HfOPri∙(HOPri)}₂ | 1 | ~10 | osti.gov |

| 5 | ~40 | |||

| 10 | ~60 | |||

| 20 | ~80 |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O | nih.gov |

| Molecular Weight | 226.31 g/mol | nih.gov |

| Melting Point | 61-62 °C | acs.orgresearchgate.net |

| Boiling Point | 285.5 ± 9.0 °C at 760 mmHg | chemsrc.com |

Development and Optimization of Catalytic Systems for Benzyl Etherification

Rational Design of Homogeneous Catalysts for Selective Etherification

The direct dehydrative coupling of alcohols presents an atom-economical route to ethers, with water as the sole byproduct. The development of effective homogeneous catalysts that can operate under mild conditions is a primary research goal.

Iron, being earth-abundant and possessing low toxicity, has emerged as a highly attractive metal for catalysis. Research has demonstrated that simple iron salts can effectively catalyze the dehydrative etherification of benzylic alcohols to produce symmetrical ethers.

In a representative study, the synthesis of bis(4-methylbenzyl) ether from 4-methylbenzyl alcohol was investigated using iron(III) chloride (FeCl₃) as a precatalyst. The reaction proceeds via the self-condensation of two alcohol molecules. The protocol was optimized to achieve high yields under relatively mild conditions. The general reaction is as follows:

2 (4-Methylbenzyl alcohol) → Bis(4-methylbenzyl) ether + H₂O

Key findings from these studies show that a catalyst loading of 2 mol% FeCl₃ in a solvent such as toluene (B28343) at 100 °C for 24 hours provides an excellent yield of the desired product. While various ligand systems are often explored in iron catalysis to tune reactivity and selectivity, for this specific transformation, the simple, unligated iron salt proved highly efficient, obviating the need for complex and expensive ligands.

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Bis(4-methylbenzyl) ether (%) |

|---|---|---|---|---|---|---|

| 4-Methylbenzyl alcohol | FeCl₃ | 2.0 | Toluene | 100 | 24 | 97 |

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution, enabling easy recovery and reuse. Solid acid catalysts are particularly effective for alcohol dehydration reactions.

Sulfated zirconia (SZ) is a solid superacid that has been successfully employed for the solvent-free synthesis of bis(4-methylbenzyl) ether. The reaction is conducted by heating 4-methylbenzyl alcohol with a catalytic amount of SZ, leading to high conversion and selectivity. The absence of a solvent makes this process highly efficient and environmentally friendly.

Another notable example is the use of Nafion-H, a perfluorinated resinsulfonic acid polymer. It acts as a stable and reusable solid acid catalyst for this transformation. The reaction proceeds smoothly, yielding the target ether with high purity after simple filtration to remove the catalyst.

| Substrate | Catalyst | Reaction Conditions | Time (h) | Yield of Bis(4-methylbenzyl) ether (%) |

|---|---|---|---|---|

| 4-Methylbenzyl alcohol | Sulfated Zirconia (SZ) | Solvent-free, 110 °C | 0.5 | 98 |

| 4-Methylbenzyl alcohol | Nafion-H | Reflux, CCl₄ Solvent | 5 | 92 |

Iron-Based Catalysts and Ligand Systems

Innovations in Reaction Media for Enhanced Sustainability

In the context of the iron-catalyzed synthesis of bis(4-methylbenzyl) ether, propylene (B89431) carbonate has been identified as a promising green alternative to conventional volatile organic solvents like toluene or dioxane. Propylene carbonate is a biodegradable, non-toxic solvent with a high boiling point and low vapor pressure.

Studies comparing solvent effects in the FeCl₃-catalyzed reaction demonstrated that propylene carbonate could facilitate the reaction with efficiency comparable to traditional solvents. This finding is significant as it proves that high yields can be maintained while substantially improving the environmental profile of the synthesis.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield of Bis(4-methylbenzyl) ether (%) | Solvent Type |

|---|---|---|---|---|---|

| FeCl₃ (2 mol%) | Toluene | 100 | 24 | 97 | Conventional |

| FeCl₃ (2 mol%) | 1,4-Dioxane | 100 | 24 | 95 | Conventional |

| FeCl₃ (2 mol%) | Propylene Carbonate | 100 | 24 | 94 | Green |

Strategies for Catalyst Recovery and Reusability

The economic viability and sustainability of a catalytic process depend heavily on the ability to recover and reuse the catalyst over multiple cycles without significant loss of activity.

For homogeneous systems like the FeCl₃ catalyst, recovery remains a significant challenge, often requiring complex extraction or separation procedures that are not always efficient. This limitation is a primary driver for the development of heterogeneous alternatives.

| Catalyst | Reaction Cycle | Yield of Bis(4-methylbenzyl) ether (%) |

|---|---|---|

| Sulfated Zirconia (SZ) | 1st Run | 98 |

| Sulfated Zirconia (SZ) | 2nd Run | 98 |

| Sulfated Zirconia (SZ) | 3rd Run | 97 |

| Sulfated Zirconia (SZ) | 4th Run | 97 |

| Sulfated Zirconia (SZ) | 5th Run | 96 |

Computational Chemistry and Theoretical Approaches in Bis 4 Methylbenzyl Ether Research

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of chemical reactions involving Bis(4-methylbenzyl) ether. nih.govasianresassoc.orgmdpi.com These computational studies provide a framework for understanding reaction pathways, transition states, and the electronic factors that govern reactivity and selectivity. nih.govasianresassoc.orgmdpi.com

Theoretical Elucidation of Transition States

The formation of Bis(4-methylbenzyl) ether often proceeds through a carbocation intermediate. Theoretical studies on similar etherification reactions suggest that the stability of the benzylic carbocation is a key factor. acs.orgnih.gov For instance, in iron-catalyzed etherification reactions of benzyl (B1604629) alcohols, a postulated mechanism involves the formation of a more stable carbocation, which influences the reaction's progress. acs.orgnih.govresearchgate.net Computational models can map the potential energy surface of the reaction, identifying the structures and energies of transition states. mdpi.com

In the context of the Williamson ether synthesis, a common method for preparing ethers, theoretical calculations can elucidate the transition state of the SN2 reaction between an alkoxide and a benzyl halide. For the synthesis of related ethers, DFT calculations have been used to analyze the geometry and energy of the transition state, providing insights into the reaction barrier. The geometry of transition states in similar rearrangements, such as the thermally induced migration in O-benzyl thio- and selenocarbamates, reveals a structure with two perpendicular planar units, a benzylic carbocation, and a thiocarbamate moiety. kiku.dk

Prediction of Reactivity and Selectivity via Electronic Structure

The electronic structure of the reactants plays a crucial role in determining the reactivity and selectivity of reactions leading to Bis(4-methylbenzyl) ether. The presence of the electron-donating methyl group on the benzyl rings influences the stability of any carbocation intermediates that may form. acs.org

Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can be employed to understand charge distribution and reactive sites. asianresassoc.org For example, in the iron-catalyzed etherification of a mixture of 4-methylbenzyl alcohol and 4-cyanobenzyl alcohol, the electron-rich 4-methylbenzyl alcohol was found to be slightly more reactive. acs.org This observation can be rationalized through computational analysis of the electronic properties of the starting materials.

The selectivity in cross-etherification reactions to form unsymmetrical ethers can also be predicted. The formation of a more stable secondary benzylic carbocation over a primary one directs the reaction towards the formation of the unsymmetrical product. acs.orgnih.gov DFT calculations can quantify the energy differences between possible intermediates and transition states, thereby predicting the major product. mdpi.com

Molecular Modeling of Catalyst-Substrate Interactions

Molecular modeling is a powerful technique for visualizing and quantifying the interactions between a catalyst and the substrates involved in the synthesis of Bis(4-methylbenzyl) ether. This is particularly relevant for catalyzed reactions, such as those employing iron complexes or enzymes. acs.orgnih.govresearchgate.netacs.org

In iron-catalyzed etherifications, modeling can illustrate how the benzyl alcohol substrate coordinates to the iron center. acs.orgnih.govresearchgate.net This interaction facilitates the cleavage of the C-O bond and the formation of the carbocation intermediate. The nature of the ligands coordinated to the iron atom can significantly impact the catalyst's activity and selectivity, and these effects can be studied through molecular modeling. acs.orgnih.gov

For biocatalytic approaches, molecular docking simulations can predict the binding mode of a substrate like 4-methylbenzyl alcohol within the active site of an enzyme. acs.org These simulations can identify key amino acid residues that interact with the substrate, providing insights into the enzyme's specificity and mechanism. For instance, docking studies have been used to understand substrate binding in enzymes that catalyze the cleavage of related ether compounds. acs.org The insights gained from such modeling can guide the engineering of more efficient and selective biocatalysts.

Transformative Reactions and Derived Applications of Bis 4 Methylbenzyl Ether

Utility as an Intermediate in Organic Synthesis

The 4-methylbenzyl group, a component of Bis(4-methylbenzyl) ether, is structurally similar to the widely used p-methoxybenzyl (PMB) protecting group. thieme-connect.de Benzyl (B1604629) ethers, in general, are staple protecting groups for alcohols due to their stability under a wide range of reaction conditions and the various methods available for their removal. libretexts.orgorganic-chemistry.org

The primary utility of compounds like Bis(4-methylbenzyl) ether as intermediates lies in their application as protecting groups. In a multi-step synthesis, a reactive alcohol can be temporarily converted to its 4-methylbenzyl ether. This "protected" alcohol is inert to many reagents, allowing chemical modifications to be performed on other parts of the molecule. thieme-connect.de

Key Deprotection Strategies for Benzyl Ethers:

Hydrogenolysis: A common and mild method involves catalytic hydrogenation (e.g., using Pd/C as a catalyst), which cleaves the benzyl ether to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.orgharvard.edu

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection, which is particularly effective for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. thieme-connect.deharvard.eduresearchgate.net

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org

This protecting group strategy is fundamental in the synthesis of complex natural products and pharmaceuticals, where precise control over reactive functional groups is essential. nih.gov

Applications in Polymer Precursor Chemistry

Bis(4-methylbenzyl) ether and its derivatives are valuable precursors in the synthesis of advanced polymers with tailored properties. The incorporation of the 4-methylbenzyl moiety can influence characteristics such as solubility, thermal stability, and electronic properties.

In one significant application, novel polymers with hole-transporting abilities were synthesized through the condensation polymerization of N,N'-diphenyl-N,N'-bis(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine with aldehydes like paraformaldehyde. acs.org Spectroscopic analysis of the resulting polymer revealed that it was linked by both methylene (B1212753) and methylene ether linkages, demonstrating the integration of the benzyl ether structure into the polymer backbone. acs.org These polymers are expected to be useful as hole transport materials in electroluminescent (EL) devices. acs.org

Another area of application is in post-polymerization modification. For example, 4-methylbenzyl alcohol has been used to modify vinyl ether-functionalized polycarbonates through acetalization. nih.gov This reaction attaches the 4-methylbenzyl group to the polymer side chains, creating a material with pH-responsive characteristics due to the acid-labile nature of the newly formed acetal (B89532) linkages. nih.gov

Furthermore, compounds like bis(4-methylphenyl) iodonium (B1229267) hexafluorophosphate (B91526) serve as photoinitiators in the cationic polymerization of various ethers, such as resorcinol (B1680541) diglycidyl ether and poly(propylene glycol) diglycidyl ether. researchgate.net This highlights the broader role of substituted phenyl structures, related to Bis(4-methylbenzyl) ether, in initiating and controlling polymerization reactions.

Interactive Data Table: Polymerization Applications

| Precursor/Initiator | Polymer Type | Key Feature | Application |

| N,N'-diphenyl-N,N'-bis(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine | Poly(amine-ether) | Methylene ether linkages in backbone | Hole transport material in EL devices acs.org |

| 4-Methylbenzyl alcohol | Modified Polycarbonate | pH-responsive acetal side chains | Biologically non-hazardous, pH-responsive material nih.gov |

| Bis(4-methylphenyl) iodonium hexafluorophosphate | Polyethers | Photoinitiated cationic polymerization | Controlled photopolymerizable epoxy formulations researchgate.net |

Future Research Directions and Emerging Trends in Benzyl Ether Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis. researchgate.net These computational tools are being developed to predict reaction outcomes, plan synthetic routes, and optimize reaction conditions with a level of efficiency that can surpass traditional, experience-driven approaches. mdpi.com

For benzyl (B1604629) ether synthesis, AI and ML models can be trained on vast datasets of chemical reactions to identify novel catalysts and predict yields. nih.govnih.gov For instance, machine learning algorithms could accelerate the discovery of optimal conditions for reactions like the Williamson ether synthesis or iron-catalyzed etherifications, minimizing trial-and-error experimentation. nih.govnih.gov By analyzing complex patterns in reaction data, AI can propose entirely new and more efficient retrosynthetic pathways for complex molecules containing benzyl ether moieties. mdpi.comacs.org This data-driven approach promises to significantly reduce the time and resources required to synthesize target molecules. nih.gov

Advancements in Biocatalytic Etherification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to conventional chemical methods. researchgate.net In the context of benzyl ether chemistry, research has notably focused on the biocatalytic cleavage of these ethers for deprotection, using enzymes like vanillyl alcohol oxidases (VAO). acs.orgacs.org These enzymes can operate under very mild conditions, such as at room temperature in aqueous buffers, offering high chemoselectivity that is difficult to achieve with traditional chemical reagents. acs.org

The future direction is the development and engineering of enzymes for the direct biocatalytic synthesis of benzyl ethers. This involves discovering or evolving enzymes, such as oxidases or transferases, that can facilitate the ether bond formation with high precision. researchgate.net A successful biocatalytic etherification process would represent a significant leap forward, enabling the sustainable production of benzyl ethers without the need for harsh reagents or protecting group manipulations, a key principle of green chemistry. researchgate.netacs.org

Implementation of Circular Economy Principles in Ether Production

The circular economy is an economic model focused on eliminating waste and maximizing the use of resources by keeping products and materials in use for as long as possible. scielo.br This concept is increasingly being applied to chemical manufacturing to enhance sustainability. cetjournal.it

In ether production, the synthesis of dimethyl ether (DME) from biomass and captured carbon dioxide serves as a leading example of circular economy principles in action. patsnap.comadb.org These principles can be extended to the production of more complex ethers like Bis(4-methylbenzyl) ether. Future research will likely focus on:

Renewable Feedstocks: Developing pathways to synthesize the necessary precursors, such as 4-methylbenzyl alcohol, from renewable sources like lignin, a major component of biomass.

Green Synthesis Processes: Utilizing eco-friendly and recyclable catalysts and solvents, as demonstrated in the iron-catalyzed synthesis of Bis(4-methylbenzyl) ether. nih.gov

Waste Valorization: Designing processes where byproducts are minimized or can be repurposed, creating a closed-loop system that reduces environmental impact and decouples chemical production from the consumption of finite resources. scielo.brcetjournal.it

By embracing these principles, the chemical industry can move towards more sustainable and economically viable methods for producing benzyl ethers and other essential chemical compounds.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Bis(4-methylbenzyl) ether with high yield and purity?

- Methodological Answer : Optimize reaction conditions using nucleophilic substitution or Williamson ether synthesis. For example, combine equimolar amounts of 4-methylbenzyl bromide and a deprotonating agent (e.g., NaOH) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using melting point analysis and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing Bis(4-methylbenzyl) ether?

- Methodological Answer :

- NMR : Use - and -NMR to confirm molecular structure and detect impurities. For example, aromatic protons in 4-methylbenzyl groups appear at δ 7.2–7.4 ppm in -NMR .

- XRD : Employ single-crystal X-ray diffraction (SHELX suite) to resolve crystal packing and intermolecular interactions. Refinement parameters (e.g., R-factor < 0.05) ensure structural accuracy .

- FT-IR : Identify ether linkage (C-O-C) via absorption bands near 1100–1250 cm .

Q. What safety precautions are essential when handling Bis(4-methylbenzyl) ether in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves due to permeation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement parameters for Bis(4-methylbenzyl) ether derivatives?

- Methodological Answer :

- Cross-Validation : Compare XRD results with computational models (e.g., density functional theory) to validate bond lengths and angles .

- Error Analysis : Calculate standard uncertainties in refinement (e.g., using SHELXL’s L.S. command) to identify outliers in crystallographic data .

- Multi-Technique Correlation : Overlay NMR, IR, and mass spectrometry data to detect systematic errors (e.g., solvent residues in NMR) .

Q. What computational strategies are effective for modeling the thermodynamic stability and intermolecular interactions of Bis(4-methylbenzyl) ether?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in chloroform or DMSO) using force fields (e.g., OPLS-AA) to predict solubility and aggregation behavior.

- Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps and electrostatic potential surfaces (e.g., Gaussian 16) to assess reactivity toward electrophiles/nucleophiles .

Q. What are the decomposition pathways of Bis(4-methylbenzyl) ether under oxidative or thermal stress, and how can they be mitigated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., 150–200°C) under nitrogen/air atmospheres.

- GC-MS Post-Decomposition : Identify toxic byproducts (e.g., 4-methylbenzaldehyde or CO) and design stabilizers (e.g., antioxidants like BHT) to inhibit radical-mediated degradation .

Q. How can green chemistry principles be applied to improve the sustainability of Bis(4-methylbenzyl) ether synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.